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N-benzhydryl-2-
Compound Name:
hydroxybenzamide

CAS No.: 94623-58-2

Cat. No.: B3333144

Get Quote
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data interpretation guidelines for the
spectroscopic characterization of N-substituted 2-hydroxybenzamides, a class of compounds
with potential applications in drug discovery. Due to the limited availability of public data for N-
benzhydryl-2-hydroxybenzamide, this application note utilizes data from its close structural
analog, N-benzyl-2-hydroxybenzamide, to illustrate the analytical workflow. The methodologies
described are broadly applicable to novel derivatives within this chemical class.

Spectroscopic Data Summary

The following tables summarize the H NMR, 13C NMR, and mass spectrometry data for the
reference compound, N-benzyl-2-hydroxybenzamide.

Table 1: *H NMR Data for N-benzyl-2-hydroxybenzamide
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assighment
(3) ppm
Hz
7.56 — 7.65 m - 2H Aromatic CH
7.21-7.38 m - 5H Aromatic CH
6.60 d 8.7 2H Aromatic CH
6.44 bs - 1H NH
4.58 d 5.7 2H CH:

Solvent: CDCls, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Data for N-benzyl-2-hydroxybenzamide[1]

Chemical Shift (6) ppm Assignment
167.1 C=0 (Amide)
149.7 Aromatic C-O
138.6 Aromatic C
128.7 Aromatic CH
128.6 Aromatic CH
127.8 Aromatic CH
127.3 Aromatic CH
123.7 Aromatic C
114.0 Aromatic CH
43.8 CHz

Solvent: CDCIs, Spectrometer Frequency: 101 MHz[1]

Table 3: Mass Spectrometry Data for N-benzyl-2-hydroxybenzamide[1]
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miz Interpretation

226 [M]* (Molecular lon)
120 Fragment

92 Fragment

65 Fragment

39 Fragment

lonization Mode: Electron Impact (El)[1]

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and mass spectrometry
data for small organic molecules like N-benzhydryl-2-hydroxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes (5 mm)

Deuterated solvent (e.g., CDClz, DMSO-de)

Compound of interest (5-10 mg for *H NMR, 20-50 mg for 3C NMR)

Pipettes and vials
Protocol:

e Sample Preparation:
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[e]

Accurately weigh 5-10 mg of the compound for *H NMR (20-50 mg for 3C NMR) and
dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

[e]

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

o

Transfer the solution to an NMR tube using a pipette. The solvent height in the tube should
be approximately 4-5 cm.

o

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain
sharp spectral lines.

o For 'H NMR, acquire the spectrum using standard parameters. A typical experiment
involves a 90° pulse and an acquisition time of 2-4 seconds.

o For 3C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets for
each unique carbon atom. A longer acquisition time and a larger number of scans are
typically required due to the lower natural abundance and sensitivity of the 3C nucleus.

Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.

o

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

[e]

Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.
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o Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the
molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:

Mass spectrometer (e.g., with Electrospray lonization (ESI) or Electron Impact (El) source)

Solvent for sample dissolution (e.g., methanol, acetonitrile, water)

Compound of interest (approximately 1 mg/mL stock solution)

Vials and syringes
Protocol:
e Sample Preparation:

o Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in
a suitable solvent.

o For ESI-MS, dilute the stock solution to a final concentration of 1-10 pug/mL with an
appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for
positive ion mode).

o For EI-MS, the sample is typically introduced via a direct insertion probe or after
separation by Gas Chromatography (GC).

e Instrument Setup and Data Acquisition:

o Calibrate the mass spectrometer using a known calibration standard across the desired

mass range.

o Set the appropriate ionization source parameters (e.g., spray voltage and capillary
temperature for ESI, electron energy for EI).
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o Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct
infusion using a syringe pump or through a Liquid Chromatography (LC) system. For El,
the sample is volatilized before ionization.

o Acquire the mass spectrum over a suitable m/z range.

o Data Analysis:

o Identify the molecular ion peak ([M]*, [M+H]*, [M+Na]*, etc.) to determine the molecular

weight of the compound.

o Analyze the fragmentation pattern to gain further structural information. The fragmentation
can be induced in the ion source (in-source fragmentation) or by tandem mass
spectrometry (MS/MS).

Visualizations

The following diagrams illustrate the general workflow for characterizing a novel compound and
a simplified representation of a potential biological screening pathway.
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Caption: Workflow for Synthesis, Characterization, and Biological Evaluation.
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Caption: Simplified Signaling Pathway of Enzyme Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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